Physicochemical Differentiation: LogP, Hydrogen-Bond Capacity, and Molecular Weight vs. 1-Benzhydrylazetidine
The target compound exhibits a computed XLogP3-AA of 3.3, placing it within the optimal lipophilicity range for CNS penetration, compared to the parent 1-benzhydrylazetidine which has a reported LogP range of 3.01–3.42 depending on the computational method [1][2]. The presence of the dimethylamino group increases the hydrogen-bond acceptor (HBA) count from 1 to 2 while maintaining zero hydrogen-bond donors, a feature that enhances aqueous solubility via hydrogen-bonding without introducing donor-associated metabolic liabilities [1]. The molecular weight increase of 43.1 g/mol (266.4 vs 223.3 g/mol) must be considered in fragment-based drug design and lead optimization campaigns.
| Evidence Dimension | Hydrogen-Bond Acceptor Count / LogP / Molecular Weight |
|---|---|
| Target Compound Data | HBA = 2; XLogP3-AA = 3.3; MW = 266.4 g/mol |
| Comparator Or Baseline | 1-Benzhydrylazetidine (CAS 107128-00-7): HBA = 1; LogP = 3.01–3.42; MW = 223.31 g/mol |
| Quantified Difference | ΔHBA = +1; ΔLogP ≈ 0 to -0.12 (method-dependent); ΔMW = +43.1 g/mol |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA) and ChemSrc experimental/predicted values |
Why This Matters
These differences directly influence solubility, permeability, and metabolic stability in lead optimization, making the target compound a distinct chemical entity rather than a simple analog.
- [1] PubChem CID 10468152: Computed Properties for 1-Benzhydryl-N,N-dimethylazetidin-3-amine (HBA=2, XLogP3-AA=3.3, MW=266.4). View Source
- [2] ChemSrc: 1-Benzhydrylazetidine (CAS 107128-00-7) properties: LogP 3.01 (predicted), MW 223.31, HBA count = 1. View Source
